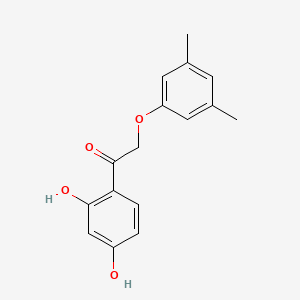

1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one is an organic compound that belongs to the class of phenolic ethers These compounds are characterized by the presence of a phenol group and an ether linkage

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

A study by Moskvina, Shilin, and Khilya (2015) developed a convenient method for the preparation of heterocyclic compounds, including isoflavones, using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal. This method yielded various heterocycles like 4,5-diarylisoxazole and 4,5-diarylpyrazoles with good efficiency, demonstrating its application in synthesizing complex organic structures (Moskvina, Shilin, & Khilya, 2015).

Crystal Structure Analysis

Rao, Cui, and Zheng (2014) reported on the crystal structure of a new derivative of dehydroabietic acid, highlighting the utility of 1-(2,4-dihydroxyphenyl)ethanone derivatives in structural chemistry to understand molecular conformations and interactions. The study contributes to the field of crystallography by providing detailed insights into the molecular structure of complex organic compounds (Rao, Cui, & Zheng, 2014).

Photochemical Studies

Castellan et al. (1990) explored the photochemical properties of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, an O-methylated α-carbonyl β-1 lignin model dimer. The study provided valuable insights into the photoreactivity of this compound in various states, contributing to the understanding of lignin degradation mechanisms and the photochemical behavior of complex organic molecules (Castellan et al., 1990).

Fluorescence Studies

Asiri, Sobahi, Osman, and Khan (2017) synthesized and characterized (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, examining its solvatochromic properties and fluorescence behavior. This work underscores the potential of 1-(2,4-dihydroxyphenyl)ethanone derivatives in developing new fluorescent materials and probes for various applications, including sensing and imaging (Asiri et al., 2017).

Biological and Chemical Sensing Applications

Fang et al. (2019) developed a BODIPY-based fluorescent probe derived from 1-(2-hydroxyphenyl)ethanone for the highly selective and sensitive detection of H2S. This study demonstrates the application of 1-(2,4-dihydroxyphenyl)ethanone derivatives in creating effective sensors for biological and chemical analyses, showcasing the compound's utility in environmental monitoring and biomedical research (Fang et al., 2019).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a suitable catalyst. Common catalysts include acidic or basic reagents that facilitate the formation of the ether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.

Análisis De Reacciones Químicas

Types of Reactions:

Propiedades

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-5-11(2)7-13(6-10)20-9-16(19)14-4-3-12(17)8-15(14)18/h3-8,17-18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLENNWWFFLJHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B5568398.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)

![N-[(E)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B5568489.png)

![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)